molecular formula C9H8N2O2 B2915755 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 896722-39-7

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

货号: B2915755
CAS 编号: 896722-39-7
分子量: 176.175
InChI 键: DEMNJFUBUDMCDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Significance of 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Heterocyclic Drug Design

The molecular architecture of this compound (C₉H₈N₂O₂, molecular weight 176.17 g/mol) combines a bicyclic imidazo[1,2-a]pyridine core with strategically positioned substituents. The methoxy group at the 7-position enhances electron density, improving interactions with aromatic residues in enzyme active sites, while the aldehyde at the 3-position serves as a reactive handle for derivatization. This dual functionality allows the compound to act as a precursor for synthesizing propenone derivatives, which exhibit pronounced anticandidal and antitumor activities.

A key structural advantage lies in the planar imidazo[1,2-a]pyridine ring system, which facilitates π-π stacking with biological targets. Nuclear magnetic resonance (NMR) studies confirm the compound’s trans-configuration in propenone derivatives, with distinct proton signals at δ 9.99 ppm (aldehyde) and coupling constants of 15.4–15.8 Hz for α,β-ethylene protons. These features enable rational drug design by allowing medicinal chemists to fine-tune electronic and steric properties through substitutions at the 2-, 3-, and 7-positions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Melting Point 159–161°C (derivative 8a)
Key NMR Shifts (δ, CDCl₃) 10.10 ppm (CH=O), 7.86 ppm (HAr)

The aldehyde group’s reactivity enables conjugation with amines to form Schiff bases or with ketones via Claisen-Schmidt condensation, expanding the compound’s utility in generating structurally diverse libraries. For instance, derivatives bearing arylpropenone moieties demonstrate enhanced antifungal activity against Candida species, attributed to their ability to disrupt fungal cell membrane synthesis.

Historical Evolution of Imidazo[1,2-a]pyridine-Based Pharmacophores

The imidazo[1,2-a]pyridine scaffold first gained prominence in the 1970s with the discovery of zolpidem, a GABAₐ receptor agonist used for insomnia treatment. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-halo ketones, but these methods suffered from limited functional group tolerance and low yields. The development of Vilsmeier-Haack formylation in the 1990s marked a turning point, enabling efficient introduction of aldehyde groups at the 3-position of the imidazo[1,2-a]pyridine core.

Recent innovations include metal-free C–H functionalization strategies, which avoid costly catalysts and simplify purification. For example, Ravi and Adimurthy demonstrated a mild protocol for C–S bond formation on imidazo[1,2-a]pyridines using elemental sulfur, broadening access to thioether-containing derivatives. Concurrently, multicomponent reactions have emerged as a powerful tool for constructing polysubstituted variants in a single step, reducing synthetic steps and waste generation.

The evolution of this compound reflects these broader trends. Early syntheses required harsh conditions, such as refluxing with phosphoryl chloride (POCl₃), but modern approaches employ solvent-free fusion reactions and tandem cyclization-functionalization steps. These advancements have enabled the production of gram-scale quantities with >85% yields, facilitating high-throughput screening campaigns.

属性

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMNJFUBUDMCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-39-7
Record name 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

化学反应分析

作用机制

相似化合物的比较

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is highly versatile, with modifications at positions 2, 6, 7, and the aldehyde group leading to diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Compound Name (CAS/ID) Substituents Key Properties/Applications References
7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (342613-71-2) 7-OCH₃, 3-CHO Potential metal chelation (Cu²⁺ adsorption in modified silica); moderate electron-donating effects.
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde () 6-F, 3-CHO High urease inhibition (IC₅₀ = 5.68–10.45 μM); electron-withdrawing F enhances binding.
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 2-(4-OCH₃-C₆H₄), 6-NO₂, 3-CHO Strong π-π stacking interactions in docking studies; nitro group enhances enzyme inhibition.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (14959-32-1) 6-Cl, 3-CHO Moderate bioactivity; Cl provides steric bulk and moderate electronegativity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (21578903) 2-(4-Cl-C₆H₄), 3-CHO Dihedral angles (33.5–34.6°) between aryl and imidazopyridine rings; racemic twin crystals.
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1019020-14-4) 7-Br, 3-CHO Bromine’s polarizability enhances halogen bonding in crystal packing.

Key Findings :

Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) at positions 6 or 2 significantly enhance enzyme inhibition. For example, 6-Fluoro derivatives exhibit IC₅₀ values 2–3 times lower than thiourea standards in urease inhibition due to strong hydrogen bonding and π-π stacking . Electron-donating groups (e.g., -OCH₃ at position 7) reduce inhibitory potency but improve solubility and metal coordination. Modified silica with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde demonstrated high Cu²⁺ adsorption capacity (80–90%) via aldehyde-metal coordination .

Synthetic Yields and Methods: Fluoro and nitro derivatives are synthesized via Cu(II)-catalyzed dehydrogenative aminooxygenation or Vilsmeier-Haack reactions, with yields ranging from 60–80% . Chloro and bromo analogs often require harsher conditions (e.g., POCl₃ or PBr₃), leading to lower yields (50–70%) .

Crystallographic and Conformational Analysis :

  • Substituents influence molecular conformation. For example, 2-(4-chlorophenyl) derivatives exhibit dihedral angles of ~34° between the aryl and imidazopyridine rings, affecting packing via C-H···N/O interactions .
  • Methoxy groups at position 7 may induce steric hindrance, reducing conformational flexibility compared to smaller substituents like -F .

Biological Activity :

  • Urease Inhibition : Fluorinated derivatives (e.g., 4i, IC₅₀ = 5.68 μM) outperform methoxy analogs due to stronger hydrogen bonding with active-site residues like His519 and Asp633 .
  • Antimicrobial Activity : Schiff bases derived from 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde show moderate activity against E. coli and S. aureus (MIC = 32–64 μg/mL) .

生物活性

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a compound within the imidazo[1,2-a]pyridine class, notable for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its potential applications in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound against Mycobacterium tuberculosis has been reported to be as low as 0.03 to 5.0 μM, demonstrating promising efficacy in vitro .

Antiviral Activity

The compound also displays antiviral properties. Studies have suggested that imidazo[1,2-a]pyridines can inhibit viral replication through various mechanisms, including the modulation of host cell pathways that are critical for viral life cycles. While specific data on this compound's antiviral activity is limited, its structural analogs have shown potential in this area .

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for its anticancer effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with low toxicity profiles .

Target Pathways

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways:

  • Antimicrobial Action : The compound disrupts essential processes in bacterial cells by targeting metabolic pathways crucial for survival .
  • Antiviral Mechanism : It may interfere with viral entry or replication by modulating host cell signaling pathways .
  • Anticancer Mechanism : The induction of apoptosis is facilitated through the activation of caspases and other apoptotic factors .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents can enhance or diminish its efficacy. For instance:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundMethoxy group at position 7Antimicrobial, AnticancerEnhances lipophilicity
6-Bromo derivativeBromine substitutionIncreased potency against TBHigher MIC values
Unsubstituted variantLacks functional groupsLimited biological activityReduced interaction with targets

Study on Antituberculosis Activity

In a study conducted by Moraski et al., several imidazo[1,2-a]pyridine derivatives were screened for their anti-TB activity. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of currently available anti-TB drugs. In vivo studies showed that treatment resulted in up to a 99.9% reduction in bacterial load in infected mouse models when administered at appropriate dosages .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings revealed that this compound had a selective toxicity profile, sparing normal cells while effectively reducing viability in cancerous cells .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。